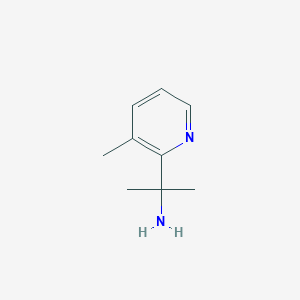

2-(3-Methylpyridin-2-yl)propan-2-amine

Description

Contextual Significance as a Pyridine (B92270) Derivative

The pyridine ring is a fundamental scaffold in organic chemistry and is present in a multitude of important natural and synthetic compounds. wikipedia.org Pyridine and its derivatives are recognized for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. nih.gov These characteristics make pyridine derivatives highly sought after in the pharmaceutical industry for the development of new therapeutic agents. researchgate.net The versatility of the pyridine core allows for structural modifications that can fine-tune the physicochemical and biological properties of a molecule, leading to the discovery of novel drugs with improved efficacy and selectivity. nih.govbohrium.comnih.gov

Role as a Privileged Scaffold in Medicinal Chemistry and Synthetic Endeavors

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, leading to the development of drugs for various diseases. The pyridine ring is considered a quintessential privileged scaffold. nih.govresearchgate.net This is evidenced by its presence in a large number of FDA-approved drugs targeting a wide array of biological receptors and enzymes. nih.govbohrium.comnih.gov Pyridine-based drugs have shown diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. researchgate.netnih.gov The structural motif of 2-(3-Methylpyridin-2-yl)propan-2-amine, which combines the pyridine core with an aminoalkyl side chain, is a feature found in many biologically active molecules. The 2-aminopyridine (B139424) moiety, for instance, is considered a valuable building block in the synthesis of pharmacologically active compounds. rsc.org

To illustrate the prevalence of the pyridine scaffold in medicine, the following table presents a selection of FDA-approved drugs containing a pyridine ring and their therapeutic uses.

| Drug Name | Therapeutic Class | Indication |

| Isoniazid | Antitubercular | Treatment of tuberculosis |

| Abiraterone | Anticancer | Treatment of prostate cancer |

| Amlodipine | Calcium Channel Blocker | Treatment of hypertension |

| Atazanavir | Antiviral | Treatment of HIV infection |

| Omeprazole | Proton Pump Inhibitor | Treatment of acid reflux and ulcers |

This table provides examples of the diverse applications of pyridine-containing drugs and is not exhaustive. nih.gov

Historical Perspective of Analogous Compound Classes in Academic Exploration

The history of pyridine dates back to the 19th century when it was first isolated from coal tar. wikipedia.orgnih.gov Initially, coal tar was the primary source of pyridine, but the low yield and increasing demand spurred the development of synthetic methods. nih.gov A significant breakthrough was the Chichibabin pyridine synthesis, developed in 1924 by the Russian chemist Aleksei Chichibabin, which provided an efficient route to pyridine from inexpensive reagents. wikipedia.org The determination of pyridine's chemical structure, analogous to benzene (B151609) with a nitrogen atom replacing a C-H group, was a crucial step in understanding its chemistry. wikipedia.org Since then, the field of pyridine chemistry has expanded enormously, with ongoing research into new synthetic methodologies and applications. e-bookshelf.de The exploration of substituted pyridines, including aminopyridines and their derivatives, continues to be an active area of academic and industrial research, driven by their potential as ligands, catalysts, and pharmacophores.

Below is a table of physicochemical properties for compounds structurally related to this compound, providing context for its expected characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(3-Methylpyridin-2-yl)propan-2-amine | 91054-51-2 | C₉H₁₄N₂ | 150.22 |

| N-((3-methylpyridin-2-yl)methyl)propan-2-amine | 915923-23-8 | C₁₀H₁₆N₂ | 164.25 |

| N-(Pyridin-3-ylmethyl)propan-2-amine | 19730-12-2 | C₉H₁₄N₂ | 150.22 |

| 4-Methyl-2-(propan-2-yl)pyridin-3-amine | 1698293-93-4 | C₉H₁₄N₂ | 150.22 |

Data sourced from publicly available chemical databases. cymitquimica.comchemscene.comsigmaaldrich.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyridin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-4-6-11-8(7)9(2,3)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHOIAQHCWYXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286955 | |

| Record name | α,α,3-Trimethyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211586-10-5 | |

| Record name | α,α,3-Trimethyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211586-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trimethyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(3-Methylpyridin-2-yl)propan-2-amine

Traditional synthetic methodologies provide reliable and well-documented pathways to this compound. These routes often involve multi-step sequences starting from readily available pyridine (B92270) precursors.

Pyridine Ring Functionalization and Alkylation Strategies

The direct functionalization of the 3-methylpyridine (B133936) ring at the 2-position to introduce the 2-aminopropyl group presents a synthetic challenge due to regioselectivity issues. However, a multi-step approach commencing with a more amenable starting material can be employed. One such strategy involves the initial synthesis of 2-cyano-3-methylpyridine (B185307). This intermediate can then undergo a Grignard reaction with methylmagnesium bromide to form an imine intermediate, which upon subsequent hydrolysis and reduction, would yield the target amine. While direct alkylation of 3-methylpyridine is often unselective, this cyano-intermediate pathway offers a more controlled route to the desired product.

Reductive Amination Approaches

Reductive amination of the corresponding ketone, 2-acetyl-3-methylpyridine (B1282197), stands as a prominent and widely utilized method for the synthesis of this compound. This approach involves the reaction of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A classic and robust method for this transformation is the Leuckart reaction , which employs ammonium formate (B1220265) as both the nitrogen source and the reducing agent. mdpi.com The reaction is typically carried out at elevated temperatures.

| Reagents | Conditions | Product |

| 2-acetyl-3-methylpyridine, Ammonium formate | High temperature | This compound |

Modern variations of reductive amination offer milder reaction conditions and improved selectivity. For instance, catalytic transfer hydrogenation using ammonium formate in the presence of a rhodium catalyst, such as [Cp*RhCl2]2, provides an efficient route to primary amines from ketones. mdpi.com

Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors

The displacement of a halogen atom from the 2-position of a 3-methylpyridine ring by a suitable nitrogen nucleophile is another viable synthetic strategy. Starting from 2-chloro- or 2-bromo-3-methylpyridine (B184072), a nucleophilic aromatic substitution (SNAr) reaction can be performed.

A direct approach would involve the reaction with a synthetic equivalent of the 2-aminopropan-2-ide anion, though the generation and use of such a nucleophile can be challenging. A more practical approach involves the use of a protected amine or a precursor. For example, the reaction of 2-bromo-3-methylpyridine with tert-butylamine can yield the corresponding N-tert-butyl protected amine, which can then be deprotected to afford the primary amine. researchgate.net The reaction typically requires elevated temperatures and may be carried out in a suitable solvent.

| Starting Material | Reagent | Conditions | Intermediate |

| 2-bromo-3-methylpyridine | tert-Butylamine | Heat | N-tert-butyl-2-(3-methylpyridin-2-yl)propan-2-amine |

Advanced Synthetic Techniques and Stereoselective Syntheses

More advanced synthetic methods focus on improving efficiency, selectivity, and providing access to enantiomerically pure forms of this compound.

Catalytic Hydrogenation and Its Regioselectivity

Catalytic hydrogenation offers a clean and efficient method for the reduction of various functional groups. In the context of synthesizing this compound, the catalytic hydrogenation of an oxime precursor is a highly effective strategy.

The synthesis of the required oxime, 2-(3-methylpyridin-2-yl)propan-2-one oxime, can be readily achieved by reacting 2-acetyl-3-methylpyridine with hydroxylamine. nih.gov Subsequent catalytic hydrogenation of the oxime over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere, leads to the formation of the desired primary amine. encyclopedia.pub The conditions for this reduction are typically mild and the reaction proceeds with high selectivity for the amine product.

| Precursor | Reagents | Conditions | Product |

| 2-(3-methylpyridin-2-yl)propan-2-one oxime | H2, Pd/C or Raney Ni | Solvent, Pressure | This compound |

Chiral Synthesis and Enantiomeric Resolution Methodologies

As this compound possesses a chiral center, the synthesis of enantiomerically pure forms is often a crucial aspect for its application in pharmaceuticals and other fields. This can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Diastereomeric Salt Resolution: A widely used and effective method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid such as (+)-tartaric acid is an excellent choice. pbworks.comwpmucdn.comchemistry-online.com The reaction of the racemic amine with (+)-tartaric acid in a suitable solvent, often methanol, leads to the formation of two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. These diastereomers exhibit different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated and isolated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine. pbworks.comwpmucdn.comchemistry-online.com

| Racemic Amine | Resolving Agent | Solvent | Separation Method |

| (±)-2-(3-Methylpyridin-2-yl)propan-2-amine | (+)-Tartaric Acid | Methanol | Fractional Crystallization |

Enzymatic Resolution: Biocatalysis offers a powerful and highly selective alternative for the resolution of racemic amines. Lipases are a class of enzymes that can catalyze the enantioselective acylation of amines. mdpi.commdpi.com In a typical enzymatic kinetic resolution, the racemic amine is treated with an acyl donor, such as an ester, in the presence of a lipase. The enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other, leading to a mixture of the acylated amine and the unreacted, enantiomerically enriched amine. These two compounds can then be separated by standard chromatographic or extraction techniques. The acylated amine can also be deacylated to recover the other enantiomer.

| Racemic Amine | Enzyme | Acyl Donor | Products |

| (±)-2-(3-Methylpyridin-2-yl)propan-2-amine | Lipase (e.g., from Candida antarctica) | Ester (e.g., ethyl acetate) | (R)- or (S)-N-acetyl-2-(3-methylpyridin-2-yl)propan-2-amine + (S)- or (R)-2-(3-Methylpyridin-2-yl)propan-2-amine |

Precursor Compound Derivatization and Scaffold Construction

The construction of the this compound scaffold is a multi-step process that begins with the appropriate functionalization of the pyridine ring, followed by the elaboration of the aminopropyl side chain.

A common and effective strategy for derivatizing the precursor involves the introduction of a carbonyl group at the 2-position of the 3-methylpyridine ring. This is typically achieved through a Grignard reaction, a powerful tool for carbon-carbon bond formation. The synthesis of the key intermediate, 2-acetyl-3-methylpyridine, can be accomplished by reacting 3-methylpyridine-2-carbonitrile with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nitrile group is susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of an imine intermediate after the initial addition. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone, 2-acetyl-3-methylpyridine.

With the ketone precursor in hand, the focus shifts to the construction of the propan-2-amine moiety. A prominent method for this transformation is reductive amination. This reaction converts a carbonyl group into an amine through an intermediate imine. The Leuckart reaction, a specific type of reductive amination, is a well-established method that utilizes formic acid or its derivatives, such as ammonium formate, as both the nitrogen source and the reducing agent.

In a typical Leuckart reaction for the synthesis of this compound, the precursor ketone, 2-acetyl-3-methylpyridine, would be heated with a mixture of formic acid and ammonia (or ammonium formate). The reaction proceeds through the initial formation of an imine between the ketone and ammonia. The formic acid then reduces the imine to the corresponding primary amine.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role |

| 3-Methylpyridine-2-carbonitrile | Starting Material |

| Methylmagnesium bromide | Grignard Reagent |

| 2-Acetyl-3-methylpyridine | Key Intermediate |

| Ammonium formate | Nitrogen Source and Reducing Agent |

| Formic acid | Reducing Agent and Catalyst |

Detailed research findings on analogous reductive aminations of acetylpyridines suggest that reaction conditions can significantly influence the yield and purity of the final product. For instance, the temperature and the ratio of reagents are critical parameters. The Leuckart reaction often requires elevated temperatures to proceed efficiently.

An alternative approach to the final amination step involves the use of other reductive amination protocols. For example, the reaction of the ketone with ammonia in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also yield the desired primary amine. These methods often offer milder reaction conditions compared to the classical Leuckart reaction.

Another potential, though less commonly detailed, synthetic route involves the direct conversion of 3-methylpyridine-2-carbonitrile to the target amine. This could theoretically be achieved by using an excess of a methyl Grignard reagent. The initial addition would form the imine anion, and a second equivalent of the Grignard reagent could potentially add to the imine, which upon hydrolysis would yield the desired tertiary amine. However, this approach is often less controlled and can lead to a mixture of products.

Table 2: Plausible Synthetic Pathways and Key Transformations

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Grignard Reaction and Hydrolysis | 3-Methylpyridine-2-carbonitrile | 1. CH₃MgBr2. H₃O⁺ | 2-Acetyl-3-methylpyridine |

| 2 | Reductive Amination (Leuckart Reaction) | 2-Acetyl-3-methylpyridine | HCOOH, NH₃ (or HCOONH₄) | This compound |

| 2a | Alternative Reductive Amination | 2-Acetyl-3-methylpyridine | NH₃, NaBH₄ (or NaBH₃CN) | This compound |

The choice of synthetic methodology often depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The derivatization of a 3-methylpyridine precursor to a 2-acetyl derivative, followed by a reductive amination step, represents a robust and versatile strategy for the construction of the this compound scaffold.

Chemical Reactivity and Transformations of 2 3 Methylpyridin 2 Yl Propan 2 Amine

Amine Group Reactivity

The presence of a primary amine group dictates a significant portion of the molecule's reactivity, allowing for common amine-centered transformations.

Acylation Reactions and Amide Formation

The primary amine of 2-(3-Methylpyridin-2-yl)propan-2-amine can readily undergo acylation reactions with various acylating agents, such as acid chlorides or acid anhydrides, to form the corresponding amides. masterorganicchemistry.comorganic-chemistry.org This nucleophilic acyl substitution is a fundamental transformation for amines. masterorganicchemistry.com For instance, the reaction of an amine with an acid chloride proceeds under mild conditions, although it generates an equivalent of hydrochloric acid as a byproduct. masterorganicchemistry.com

A related transformation involves the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine (B1289001) and acetic anhydride, showcasing a typical acylation process on a substituted aminopyridine. mdpi.com While direct pyrolysis of an amine-carboxylic acid salt can sometimes yield amides, this method often requires harsh conditions due to the poor leaving group nature of the hydroxyl group. masterorganicchemistry.com More sophisticated methods utilize coupling reagents to facilitate amide bond formation under milder conditions. masterorganicchemistry.comorganic-chemistry.org

Table 1: Examples of Acylation Reactions for Amine Functional Groups

| Acylating Agent | Amine Substrate | Product Type | Reaction Conditions |

|---|---|---|---|

| Acid Chloride | Primary Amine | Secondary Amide | Mild conditions, often with a base to neutralize HCl byproduct. masterorganicchemistry.com |

| Acid Anhydride | Primary Amine | Secondary Amide | Typically requires heating or a catalyst. mdpi.com |

| Carboxylic Acid | Primary Amine | Secondary Amide | Requires a coupling agent (e.g., DCC) or high temperatures. masterorganicchemistry.com |

Alkylation Reactions and Derivatives

The nitrogen atom of the amine group in this compound can act as a nucleophile in alkylation reactions. These reactions typically involve the treatment of the amine with an alkyl halide, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.

For example, studies on related (2-pyridyl)methyllithium species demonstrate their reactivity towards electrophiles like epoxides in alkylation reactions. nih.gov The success of such reactions can be influenced by steric hindrance and the nature of the base used. nih.gov The synthesis of various derivatives through alkylation highlights the versatility of the amine group for introducing new carbon-based substituents. nih.govnih.govresearchgate.net

Formation of Hydrochloride Salts and Other Adducts

As a basic compound, this compound readily reacts with acids to form salts. The most common of these is the hydrochloride salt, which is typically formed by treating the free base with hydrochloric acid. nih.gov The formation of a hydrochloride salt can improve the compound's water solubility and crystallinity, which is advantageous for purification and handling. nih.gov The CAS number for this compound hydrochloride is 2126160-07-2. chembk.comvitaia.pl

The process of forming hydrochloride salts can be achieved under anhydrous conditions using reagents like trialkylsilylhalogenides. google.com Beyond simple salts, the amine can also form other adducts. For instance, mass spectrometry data shows the formation of adducts such as [M+H]+, [M+Na]+, and [M+K]+ for a similar compound, 3-(2-methylpyridin-3-yl)propan-1-amine. uni.lu

Pyridine (B92270) Ring Reactivity

The pyridine ring of this compound exhibits its own characteristic reactivity, which is influenced by the nitrogen heteroatom and the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation means that EAS reactions on pyridine, such as nitration or halogenation, often require vigorous conditions and may result in low yields. youtube.com The substitution typically occurs at the 3-position. youtube.com The presence of the methyl and aminoalkyl substituents on the ring will further influence the regioselectivity of any potential EAS reaction.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com The presence of a good leaving group at these positions facilitates the reaction. youtube.com While the parent compound does not have a leaving group, derivatization could introduce one, making NAS a potential pathway for further functionalization. youtube.comnih.gov The Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine (B139424), is a classic example of NAS on a pyridine ring. wikipedia.org

Oxidation Pathways, Including N-Oxide Formation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. nih.govgoogle.com The resulting N-oxide has altered chemical properties; for example, it is a weak base with a pKa typically between 0.5 and 2. nih.gov

The formation of an N-oxide can influence the reactivity of the pyridine ring in subsequent reactions. For example, pyridine N-oxides can be used in three-component condensation reactions with amines and carboxylic acids to generate 2-amidopyridines. nih.gov A patent describes a process for preparing tertiary amine-N-oxides, including pyridine-N-oxides, using a peroxide in the presence of a silicon-titanium oxide catalyst. google.com Another patent details the use of a 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide intermediate in a multi-step synthesis. google.com

Table 2: Summary of Pyridine Ring Reactivity

| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Influencing Factors | Example Reaction |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Less reactive youtube.com | 3-position youtube.com | Electron-withdrawing nitrogen atom, activating/deactivating nature of substituents. youtube.com | Nitration with H2SO4/HNO3 youtube.com |

| Nucleophilic Aromatic Substitution (NAS) | More reactive wikipedia.org | 2- and 4-positions wikipedia.orgyoutube.com | Presence of a good leaving group, stabilization of intermediate by nitrogen. wikipedia.orgyoutube.com | Chichibabin reaction wikipedia.org |

| N-Oxidation | N/A | Pyridine Nitrogen | Oxidizing agent (e.g., H2O2, peroxy acids). nih.govgoogle.com | Formation of Pyridine-N-oxide nih.gov |

Reduction Products and Hydrogenation Chemistry

The hydrogenation of the pyridine ring in this compound to the corresponding piperidine (B6355638) derivative represents a key transformation, yielding 2-(3-methylpiperidin-2-yl)propan-2-amine. This reaction involves the saturation of the aromatic heterocycle, which can be achieved using various heterogeneous and homogeneous catalytic systems. The choice of catalyst and reaction conditions is critical due to the presence of the sterically demanding α,α-dimethyl-aminomethyl substituent at the C2 position.

Catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines, which are prevalent structural motifs in pharmaceuticals. liverpool.ac.uk For sterically hindered pyridines, such as those with tertiary alkyl groups at the 2-position, harsher conditions or highly active catalysts may be required to overcome the steric hindrance that can impede the approach of the substrate to the catalyst surface. acs.orgwikipedia.org

Commonly employed catalysts for pyridine hydrogenation include platinum group metals such as Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃), and Ruthenium-based complexes. liverpool.ac.ukresearchgate.net The hydrogenation is typically carried out under hydrogen gas pressure in a suitable solvent. Protic solvents like acetic acid or trifluoroethanol (TFE) are often used as they can protonate the pyridine nitrogen, enhancing its susceptibility to reduction. liverpool.ac.ukresearchgate.net

Research on various substituted pyridines provides insight into the likely outcomes for this compound. For instance, studies using a Rh₂O₃ catalyst under mild conditions (5 bar H₂, 40 °C) have shown high efficacy in reducing a broad range of functionalized pyridines, including those with alkyl and amine substituents. liverpool.ac.ukresearchgate.net Similarly, PtO₂ in glacial acetic acid has been successfully used for the hydrogenation of substituted pyridines, although it may require elevated pressures (50-70 bar). researchgate.net The stereochemistry of the resulting piperidine is a significant consideration; catalytic hydrogenation of 2,3-disubstituted pyridines often yields the cis-isomer as the major product due to the syn-addition of hydrogen from the catalyst surface. liverpool.ac.uk

Table 1: Representative Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Solvent | Comments |

|---|---|---|---|

| Rh₂O₃ | 5 bar H₂, 40 °C, 16 h | Trifluoroethanol (TFE) | Effective for a broad scope of functionalized pyridines under mild conditions. liverpool.ac.ukresearchgate.net |

| PtO₂ (Adams' catalyst) | 50-70 bar H₂, RT-50 °C | Glacial Acetic Acid | A classic, robust catalyst system often requiring higher pressures. researchgate.net |

| Ru-DTBM-segphos | 25 psi H₂, 50 °C | Methanol | Used for enantioselective hydrogenation of specific pyridyl-substituted alkenes. nih.gov |

| HMPA/Trichlorosilane | 25 °C, 24 h | Dichloromethane (DCM) | A metal-free transfer hydrogenation system for certain 3-carbonyl pyridines. mdpi.com |

The expected primary reduction product is 2-(3-methylpiperidin-2-yl)propan-2-amine. The steric bulk of the 2-(propan-2-amine) group is a critical factor influencing the reaction rate and conditions required for complete reduction of the pyridine ring.

Derivatization Strategies for Analog Development

Prodrug Design and Ester/Amide Conjugations

The primary amine group of this compound is a key handle for derivatization to create prodrugs. Prodrug strategies aim to temporarily modify a drug molecule to improve its physicochemical properties, such as membrane permeability or solubility, by masking polar functional groups like amines. nih.gov For primary amines, N-acylation to form amide bonds is a common approach. nih.govnih.gov

Given the sterically hindered nature of the primary amine in this compound, the reactivity towards acylation may be reduced, but it remains a viable strategy. enamine.netnih.gov Amide prodrugs are generally more stable than esters but can be designed for cleavage by amidase enzymes in vivo. nih.gov Conjugation with amino acids to form amide linkages can enhance water solubility and potentially target amino acid transporters. researchgate.net

A more sophisticated approach involves the use of promoieties that are cleaved via intramolecular cyclization, such as the (acyloxy)alkyl carbamate (B1207046) system. nih.govdntb.gov.ua In this strategy, an esterase-labile ester group triggers a cascade reaction that ultimately liberates the parent amine. This circumvents the high stability of simple amides. nih.gov

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Linkage | Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| Simple Amide | Amide | Enzymatic (Amidase) | Straightforward synthesis. nih.gov |

| Amino Acid Conjugate | Amide | Enzymatic (Amidase/Peptidase) | Improved solubility, potential for active transport. researchgate.net |

| (Acyloxy)alkyl Carbamate | Carbamate | Enzymatic (Esterase) followed by spontaneous decomposition | Bypasses the high stability of simple amides. nih.gov |

| "Trimethyl Lock" System | Amide | Intramolecular Cyclization | Rapid release kinetics, tunable by electronic effects. nih.gov |

These strategies allow for the creation of diverse analogs with tailored release profiles and pharmacokinetic properties. The choice of promoiety would need to be optimized to balance stability, release kinetics, and synthetic accessibility, taking into account the steric hindrance around the primary amine.

Chiral Derivatization Protocols for Stereochemical Analysis

The carbon atom attached to both the pyridine ring and the propan-2-amine moiety is a stereocenter, making this compound a chiral molecule. The analysis and separation of its enantiomers require chiral derivatization or chiral chromatography. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with both enantiomers of an analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or HPLC. researchgate.netresearchgate.net

Several protocols are applicable for the stereochemical analysis of this chiral primary amine:

Mosher's Acid (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) is a classical CDA that reacts with the primary amine to form stable diastereomeric amides. The ¹H or ¹⁹F NMR signals of these amides, particularly protons near the new stereocenter, will exhibit distinct chemical shifts, allowing for the determination of enantiomeric excess (ee).

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts rapidly with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindolone derivatives. These can be readily separated and quantified by chiral HPLC with fluorescence detection. researchgate.net

Chiral Aldehydes for Schiff Base Formation: Reaction with an enantiopure aldehyde can form diastereomeric imines (Schiff bases). The analysis can be performed using chiroptical methods like circular dichroism (CD) spectroscopy or by NMR. nih.gov

Phosphazane-based Reagents: Chiral cyclodiphosph(III)azane reagents react with chiral amines to form diastereomers that can be effectively distinguished using ³¹P NMR spectroscopy. This method offers sharp signals and potentially large chemical shift differences. cam.ac.uk

Chiral Amine Transfer (CAT) Reagent Derivatives: For analysis, the amine can be derivatized, for example, through benzoylation, and the resulting amide analyzed by chiral HPLC. This approach was used to determine the enantiomeric ratio of α-trialkyl-α-tertiary amines in recent synthetic studies. nih.govacs.org

Table 3: Chiral Derivatization Agents (CDAs) for Primary Amine Analysis

| Derivatizing Agent | Resulting Derivative | Analytical Method | Comments |

|---|---|---|---|

| (R)- or (S)-MTPA-Cl | Diastereomeric Amides | ¹H, ¹⁹F NMR | A widely used and reliable method. |

| OPA / Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric Isoindolones | Chiral HPLC with Fluorescence Detection | Highly sensitive due to the fluorescent tag. researchgate.net |

| Chiral Aldehyde (e.g., 2,4-dinitrobenzaldehyde) | Diastereomeric Imines | Circular Dichroism, NMR | Useful for chiroptical sensing. nih.gov |

| Chiral Phosphazane (e.g., ClP(μ-NtBu)₂POBorn) | Diastereomeric Phosphazanes | ³¹P NMR | Provides sharp signals and good resolution. cam.ac.uk |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Diastereomeric Complexes (non-covalent) | NMR | Acts as a chiral solvating agent. researchgate.net |

The steric hindrance of the α-tertiary carbon in this compound might influence the reaction kinetics with bulky CDAs, potentially requiring optimization of reaction conditions to ensure complete derivatization for accurate ee determination.

Structural Elucidation and Advanced Spectroscopic Analysis

Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule. The vibrational modes of the bonds within 2-(3-Methylpyridin-2-yl)propan-2-amine would produce a unique spectral fingerprint.

The FTIR spectrum is expected to display characteristic absorption bands corresponding to the primary amine and the substituted pyridine (B92270) ring. The N-H stretching vibrations of the primary amine group are anticipated to appear as a pair of medium-to-weak bands in the region of 3300-3500 cm⁻¹. docbrown.info Another characteristic band for amines is the N-H bending vibration, which is expected around 1580-1650 cm⁻¹. docbrown.info The C-N stretching vibration of the aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range. docbrown.info

The 3-methylpyridine (B133936) moiety would contribute several distinct bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the methyl group would be confirmed by C-H stretching and bending vibrations around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The region below 1000 cm⁻¹ would contain bands related to out-of-plane C-H bending, which are diagnostic for the substitution pattern of the pyridine ring.

Raman spectroscopy would complement the FTIR data. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-C backbone stretches are typically strong, providing clear signals for the pyridine and alkyl framework.

Table 1: Expected FTIR and Raman Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Technique |

|---|---|---|---|

| Primary Amine (N-H) | 3300-3500 | Symmetric & Asymmetric Stretch | FTIR |

| Primary Amine (N-H) | 1580-1650 | Scissoring (Bend) | FTIR |

| Aliphatic C-N | 1020-1250 | Stretch | FTIR/Raman |

| Aromatic C-H | 3000-3100 | Stretch | FTIR/Raman |

| Pyridine Ring (C=C, C=N) | 1400-1600 | Stretch | FTIR/Raman |

| Alkyl C-H | 2850-2960 | Stretch | FTIR/Raman |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization (ESI/LC-MS, HRMS, UPLC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity.

Electrospray Ionization (ESI): In techniques like LC-MS, ESI would be the preferred ionization method. In positive ion mode, the compound would readily protonate at the basic nitrogen of the amine or the pyridine ring, yielding a prominent pseudomolecular ion [M+H]⁺. For this compound (C₉H₁₄N₂), the monoisotopic mass is 150.1157 g/mol . Therefore, High-Resolution Mass Spectrometry (HRMS) should detect an [M+H]⁺ ion at m/z 151.1230. uni.lu

Fragmentation Analysis: The fragmentation pattern is crucial for structural confirmation. A characteristic fragmentation pathway for aliphatic amines is the loss of an alkyl group. docbrown.info A primary fragmentation would likely involve the cleavage of a methyl group from the propan-2-amine moiety, resulting in an [M-CH₃]⁺ ion. Another significant fragmentation could be the cleavage of the bond between the pyridine ring and the side chain. The base peak in the mass spectrum of the related compound propan-2-amine is at m/z 44, corresponding to the [C₂H₆N]⁺ fragment. docbrown.info A similar fragmentation could be expected here.

Ultra-Performance Liquid Chromatography (UPLC) coupled with MS would allow for rapid analysis, providing retention time data for purity assessment and reaction monitoring. swgdrug.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Description |

|---|---|---|

| [M]⁺ | 150.12 | Molecular Ion |

| [M+H]⁺ | 151.12 | Protonated Molecular Ion (ESI/HRMS) |

| [M-CH₃]⁺ | 135.11 | Loss of a methyl radical from the side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. To date, no public crystal structure has been reported for this compound.

If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and MS. It would reveal the precise dihedral angle between the plane of the pyridine ring and the C-C-N plane of the side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine group (N-H···N), which dictate the crystal packing. Analysis of a related structure, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, shows how the pyridine and amine groups participate in forming the crystal lattice. researchgate.net Such an analysis for the title compound would provide invaluable data on its solid-state conformation and supramolecular chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Propanamine (Isopropylamine) |

| tert-Butylamine |

| 3-Methylpyridine |

| 4-Methylpyridin-2-amine |

| 2-Amino-3-methylpyridine (B33374) |

| 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one |

| This compound hydrochloride |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. These methods are fundamental for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For a compound like 2-(3-Methylpyridin-2-yl)propan-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key structural parameters. bioworld.com

Research on related 2-aminopyridine (B139424) derivatives demonstrates that DFT is effective in calculating optimized structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed three-dimensional model of the molecule in its ground state. Furthermore, DFT is used to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a 2-Aminopyridine Derivative This table presents typical data that would be generated from a DFT analysis and is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Illustrative Value | Description |

| Total Energy | -482.5 Hartree | The total electronic energy of the optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Minimization

Conformational analysis is essential for identifying the most stable three-dimensional arrangements (conformers) of a flexible molecule like this compound. The rotation around single bonds, such as the bond between the pyridine (B92270) ring and the propan-2-amine group, gives rise to various conformers with different potential energies.

The process involves systematically exploring the potential energy surface of the molecule to locate energy minima. Studies on substituted piperidines and pyridines utilize methods like molecular mechanics force fields or quantum mechanical calculations to determine the relative energies of different conformers. nih.govmdpi.com The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that fits into a biological target's binding site.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, an MEP map would likely show a region of high negative potential around the pyridine nitrogen and positive potential around the amine hydrogens, providing insights into potential hydrogen bonding sites and other non-covalent interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as proteins or membranes.

Molecular Dynamics (MD) simulations provide a detailed view of the conformational dynamics of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a molecule, revealing how it moves, flexes, and changes conformation in a simulated environment (e.g., in water or a lipid bilayer).

For instance, MD simulations on new pyridine-based protein kinase C agonists have been used to understand their orientation and behavior within a cell membrane. nih.govacs.org These simulations can reveal transient intramolecular hydrogen bonds and the preferred orientation of functional groups, which are critical for binding to membrane-associated proteins. nih.gov An MD simulation of this compound would provide valuable information on its conformational flexibility and the stability of different conformers in a biological context.

Table 2: Illustrative Data from a Molecular Dynamics Simulation This table presents typical data that would be generated from an MD simulation and is for illustrative purposes only.

| Metric | Illustrative Finding | Implication |

| RMSD | Stable trajectory with an average of 2.5 Å | The molecule maintains a stable conformation throughout the simulation. |

| Hydrogen Bonds | Average of 1.2 intramolecular H-bonds | Indicates the presence of stable intramolecular interactions influencing conformation. |

| Solvent Accessible Surface Area (SASA) | Fluctuations in the SASA of the amine group | Suggests the dynamic exposure of the amine group to the solvent, affecting its interaction potential. |

Homology Modeling and Protein-Ligand Docking Studies

When the experimental structure of a target protein is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. This model can then be used for subsequent studies.

Protein-ligand docking is a computational technique that predicts the preferred binding mode of a ligand to a protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein recognition. Docking studies on aminopyridine derivatives have been performed to investigate their binding affinities with various protein targets, such as kinases. researchgate.netnih.govnih.gov The docking process involves placing the ligand in the active site of the protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The results of a docking study for this compound would provide a hypothetical binding pose within a target protein, highlighting the key amino acid residues involved in the interaction and predicting the binding affinity.

Table 3: Illustrative Protein-Ligand Docking Results This table presents typical data that would be generated from a docking study and is for illustrative purposes only.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | -8.5 | Asp145, Lys72 | Hydrogen Bond, Ionic |

| Example Kinase 1 | -8.5 | Leu130, Val80 | Hydrophobic |

| Example Kinase 2 | -7.9 | Tyr128 | Pi-Pi Stacking |

| Example Kinase 2 | -7.9 | Gln125 | Hydrogen Bond |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown. charnwooddiscovery.comnih.gov This approach identifies the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. nih.gov These features, collectively known as a pharmacophore, can include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. researchgate.net

For aminopyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry, pharmacophore models have been successfully generated to guide the discovery of new therapeutic agents. researchgate.net For instance, a study on substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases identified key pharmacophoric features such as hydrogen bond acceptors, donors, and aromatic and aliphatic properties as crucial for their inhibitory activity. nih.gov Similarly, pharmacophore-based database searches have led to the discovery of simple substituted pyridines as novel dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

In the context of this compound, a hypothetical pharmacophore model could be constructed based on its structural features and those of known active analogs. The key features would likely include:

A Hydrogen Bond Donor: The primary amine group (-NH2) is a strong hydrogen bond donor.

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor.

An Aromatic Ring: The pyridine ring itself constitutes an aromatic feature.

A Hydrophobic Group: The gem-dimethyl group on the propan-2-amine moiety and the methyl group on the pyridine ring contribute to the molecule's hydrophobicity.

By generating a 3D arrangement of these features, researchers could computationally screen large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to possess similar biological activity. charnwooddiscovery.com This ligand-based approach facilitates scaffold hopping, where alternative core structures are identified that maintain the essential pharmacophoric features, potentially leading to compounds with improved properties. charnwooddiscovery.com

A study on pyridine-3-carbonitriles as vasorelaxant agents successfully used 3D-pharmacophore modeling to compare and fit designed molecules with a generated hypothesis, leading to the identification of potent analogues. rsc.org This highlights the utility of such models in rational drug design.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Description |

| Hydrogen Bond Donor | Primary amine (-NH2) |

| Hydrogen Bond Acceptor | Pyridine ring nitrogen |

| Aromatic Ring | Pyridine ring |

| Hydrophobic Center | gem-Dimethyl group, Pyridine methyl group |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org This method is predicated on the principle that the biological activity of a chemical is a function of its physicochemical and structural properties. nih.gov

QSAR studies on aminopyridine derivatives have proven valuable in understanding the structural requirements for their biological effects. For example, a QSAR study on substituted 2-aminopyridine derivatives as nitric oxide synthase inhibitors resulted in a statistically significant model with good predictive ability. nih.gov The model helped in understanding the relationship between the structural features of these derivatives and their activities, which is crucial for designing more potent inhibitors. nih.gov Another 2D-QSAR study on aminopyridine and related heterocyclic JNK inhibitors also successfully constructed models to screen for potent kinase inhibitors. researchgate.net

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the structural modifications that are likely to enhance or diminish activity. Contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity.

A recent review highlighted the extensive application of QSAR in creating credible models for 2-aminopyridine compounds as JAK2 inhibitors, which were then used to computationally design novel inhibitors with enhanced potency. rsc.org

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Wiener index, Randic index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, Molecular volume, Shadow indices |

| Electrostatic | Partial charges, Dipole moment, Polarizability |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges |

Molecular Interaction Profiling and Target Engagement Studies

Receptor Binding Affinity and Ligand-Target Interactions

No public data is available regarding the binding affinity of 2-(3-Methylpyridin-2-yl)propan-2-amine for G-protein coupled receptors, specific neurotransmitter systems, neuronal nitric oxide synthase (nNOS), phosphodiesterase 2 (PDE2), phosphodiesterase 4D (PDE4D), transient receptor potential vanilloid 1 (TRPV1), or GABA receptors.

Enzyme Inhibition and Activation Profiles

There are no published studies detailing the inhibitory or activation effects of this compound on any specific enzymes.

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Activity

Investigations into the structure-activity relationship specifically for this compound and its derivatives have not been reported in the available literature.

Allosteric Modulation Studies

There is no information available on whether this compound acts as an allosteric modulator at any biological target.

In Vitro Metabolism and Biotransformation Studies

Hepatic Microsomal Stability and Metabolite Identification

No experimental data from hepatic microsomal stability assays for 2-(3-Methylpyridin-2-yl)propan-2-amine are available. Such assays are crucial in early drug discovery to predict the metabolic clearance of a compound. nih.gov The stability is determined by incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. creative-bioarray.comevotec.com The rate of disappearance of the parent compound over time provides measures like half-life (t½) and intrinsic clearance (CLint). evotec.com

Without experimental data, it is not possible to construct a data table of identified metabolites. For related but distinct compounds like 2-amino-3-methylpyridine (B33374), in vitro studies using rat and rabbit hepatic preparations have identified metabolites such as 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. nih.govnih.gov These findings suggest that N-oxidation and C-hydroxylation are plausible metabolic pathways for similar pyridine-containing structures.

Enzymatic Biotransformation Pathways and Mechanistic Insights

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. mdpi.com

Phase I Reactions: These are functionalization reactions, including oxidation, reduction, and hydrolysis, primarily catalyzed by CYP enzymes. nih.gov For this compound, likely Phase I pathways would involve:

Oxidation of the pyridine (B92270) ring: This could lead to the formation of N-oxides or hydroxylated pyridines. Studies on 2-amino-3-methylpyridine have shown the formation of N-oxides and hydroxylated products. nih.govnih.gov

Oxidation of the aliphatic side chain: The methyl group on the pyridine ring or the propan-2-amine moiety could undergo hydroxylation.

Dealkylation: The tertiary amine could potentially undergo N-dealkylation, although this is generally less common than with secondary or primary amines.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. mdpi.com Potential Phase II reactions for metabolites of this compound could include glucuronidation or sulfation at hydroxylated positions.

Role of Metabolic Enzymes in Compound Transformations

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary enzymes responsible for Phase I metabolism of many drugs and xenobiotics. nih.gov Specific CYP isozymes exhibit substrate specificity. For the related compound 2-amino-3-methylpyridine, different CYP isozymes were implicated in its metabolism:

CYP2B was suggested to be involved in N-oxidation. nih.gov

CYP2E and/or CYP2B were implicated in the formation of 2-amino-3-hydroxymethylpyridine. nih.gov

CYP3A and/or CYP1A were suggested to play a role in the formation of 2-amino-3-methyl-5-hydroxypyridine. nih.gov

Given the structural similarities, it is plausible that these or other common drug-metabolizing CYP isozymes like CYP3A4, CYP2D6, or CYP2C9 could be involved in the metabolism of this compound. However, without specific experimental evidence, the precise enzymes involved remain speculative.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of functionalized pyridine (B92270) rings is a cornerstone of medicinal and materials chemistry. rsc.org Future research should focus on developing more efficient, sustainable, and versatile methods for producing 2-(3-Methylpyridin-2-yl)propan-2-amine and its analogs.

Current synthetic strategies for similar compounds often rely on traditional multi-step processes. sciencepublishinggroup.com However, modern synthetic chemistry offers greener and more atom-economical alternatives. nih.gov One major avenue for exploration is the direct C–H functionalization of the pyridine ring. rsc.orgbeilstein-journals.org This powerful technique avoids the need for pre-functionalized starting materials, reducing waste and simplifying synthetic sequences. beilstein-journals.org Transition-metal catalysis, particularly with elements like palladium, rhodium, or nickel, has shown great promise in activating otherwise inert C-H bonds for alkylation or arylation. beilstein-journals.orgnih.gov Exploring these methods could lead to novel, direct routes to the target compound.

Furthermore, the principles of green chemistry should guide future synthetic development. This includes the use of environmentally benign solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that are reusable and based on earth-abundant metals. researchgate.netnih.govbhu.ac.in Biocatalysis, using enzymes to perform specific chemical transformations, also represents a frontier for producing chiral versions of such compounds with high selectivity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Fewer synthetic steps, reduced waste, increased atom economy. rsc.orgbeilstein-journals.org | Development of regioselective catalysts for functionalizing the pyridine core. nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, lower energy consumption. nih.gov | Optimization of reaction conditions for scalability and efficiency. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Designing continuous flow reactors for the key synthetic steps. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering enzymes capable of specific transformations. |

Advanced Computational Prediction of Molecular Properties and Biological Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, accelerating the discovery process long before they are synthesized in a lab. nih.gov For this compound, a combination of computational methods could illuminate its potential applications.

Molecular Dynamics (MD) simulations can be employed to study how the molecule interacts with biological targets, such as proteins or nucleic acids, and to understand its behavior in different solvent environments. rsc.orgmdpi.comucl.ac.uk These simulations provide an atom-level view of the dynamic processes governing molecular recognition and binding stability. nih.gov For instance, MD simulations could predict how the pyridine nitrogen and the amine group engage in hydrogen bonding or other non-covalent interactions with a receptor active site. rsc.orgrsc.org

| Computational Method | Predicted Property / Application | Significance |

| Molecular Dynamics (MD) | Binding modes to protein targets, conformational flexibility. nih.gov | Guides rational drug design and helps to understand the mechanism of action. |

| Quantum Mechanics (QM) | Electronic properties, reactivity, spectroscopic signatures. mdpi.com | Provides fundamental understanding of the molecule's chemical nature. |

| QSAR & Machine Learning | Prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govnewswise.com | Prioritizes compounds for synthesis and experimental testing, reducing costs. |

| Docking Simulations | Identification of potential biological targets, binding affinity scores. nih.govnih.gov | Narrows down the search for proteins that the compound might interact with. |

Exploration of New Biological Targets and Mechanisms of Action

The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. sciencepublishinggroup.com This structural heritage suggests that this compound could interact with a range of biological targets.

A primary avenue of future research would be to screen the compound against various classes of proteins. Given its structure, potential targets include:

Ion Channels: Compounds like 4-Aminopyridine are known potassium channel blockers. mdpi.com It would be valuable to investigate if this compound or its derivatives modulate the activity of potassium, sodium, or calcium channels, which are critical in neurological and cardiovascular diseases.

Kinases: Protein kinases are key regulators of cell signaling and are major targets in oncology and inflammatory diseases. mdpi.com The pyridine ring is a common feature in many kinase inhibitors. wikipedia.org

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in almost every physiological process. The structural features of the title compound make it a candidate for binding to various GPCRs.

Neurotransmitter Transporters: Its similarity to phenethylamine (B48288) and piperidine (B6355638) derivatives, which includes compounds like methylphenidate that act as norepinephrine-dopamine reuptake inhibitors, suggests a potential role in modulating neurotransmitter levels. wikipedia.org

Phenotypic screening, where the compound is tested on whole cells or organisms to observe a specific effect without a preconceived target, could also uncover unexpected biological activities. mdpi.com Any identified activity would then be followed by target deconvolution studies to pinpoint the precise molecular mechanism of action. Furthermore, the compound could be evaluated for antimicrobial properties, as many pyridine derivatives have shown promise as antibacterial or antifungal agents. nih.govmdpi.com

Applications in Chemical Biology Tool Development

Beyond potential therapeutic uses, this compound can serve as a valuable scaffold for creating chemical biology tools. nih.gov These tools are instrumental in probing and understanding complex biological processes. mdpi.comresearchgate.net

The amine group provides a convenient chemical handle for modification. It can be functionalized to attach various tags, such as:

Fluorescent Dyes: Creating a fluorescent probe would allow researchers to visualize the compound's localization within living cells, providing clues about its target and mechanism.

Biotin (B1667282): Attaching a biotin tag would enable affinity-based pulldown experiments to identify the proteins that the compound binds to inside a cell.

Photo-affinity Labels: Incorporating a photo-reactive group would allow for the creation of a probe that, upon exposure to UV light, permanently crosslinks to its biological target. mdpi.com This is a powerful technique for unambiguously identifying drug targets.

By developing a suite of such tools based on the this compound core, the scientific community could gain a deeper understanding of the biological pathways it may modulate. These probes could be used to study target engagement, map protein-protein interactions, and elucidate cellular signaling networks. researchgate.netsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylpyridin-2-yl)propan-2-amine, and what are their key optimization parameters?

- Methodology : Two primary approaches are used:

- Reductive Amination : Reacting 3-methylpyridine-2-carbaldehyde with acetone in the presence of sodium cyanoborohydride under mild acidic conditions (pH 7.4, 25°C, 12 hours), yielding 65–70%. Excess ammonia is required to suppress imine byproducts .

- Nucleophilic Substitution : Reacting 2-chloro-3-methylpyridine with tert-butylamine in anhydrous DMF at 80°C for 6 hours, achieving 55–60% yield. Catalytic KI improves regioselectivity .

- Optimization : Key parameters include pH control (to prevent decomposition), solvent polarity (DMF enhances nucleophilicity), and catalyst selection (e.g., Pd/C for hydrogenation).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H NMR : Methyl groups appear as a singlet at δ 1.4 ppm (geminal CH₃), while pyridine protons resonate between δ 7.2–8.3 ppm.

- 13C NMR : The quaternary carbon adjacent to the amine group appears at ~45 ppm, and aromatic carbons range from 120–150 ppm.

- IR Spectroscopy : N-H stretching vibrations at 3300–3500 cm⁻¹ and pyridine ring vibrations near 1600 cm⁻¹.

- Mass Spectrometry : ESI+ shows a molecular ion peak at m/z 165.2 (C₉H₁₄N₂ requires 150.2; discrepancy due to adduct formation) .

Q. What purification strategies address challenges like regioisomer formation in this compound synthesis?

- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) separates regioisomers.

- Recrystallization : Ethanol/water (80:20) yields crystals with >95% purity.

- HPLC Validation : C18 column with 0.1% TFA in acetonitrile/water gradient confirms purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- DFT Calculations : Evaluate electronic effects of substituents on the pyridine ring (e.g., fluorine substitution at C5 increases electron-withdrawing character, altering binding affinity).

- Molecular Docking : Predict interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina. Pyridine nitrogen forms hydrogen bonds with Asp98 in SERT models .

- MD Simulations : Assess ligand-receptor complex stability over 100 ns trajectories to identify critical residues (e.g., Tyr176 in GPCRs) .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across studies?

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (e.g., 25 mM HEPES, pH 7.4).

- Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) and functional cAMP assays. Discrepancies due to assay temperature (4°C vs. 37°C) require controlled replication .

Q. How do metabolic pathways of this compound differ across species, and what models best predict human clearance?

- In Vitro Models : Human liver microsomes (HLM) with NADPH cofactor monitor depletion via LC-MS/MS. CYP3A4/2D6 dominate oxidation.

- Hepatocyte Co-Cultures : Assess phase II metabolism (e.g., glucuronidation) and compare to rodent models. Intrinsic clearance (Clₘᵢc) correlates with in vivo data when scaled using physiologically based pharmacokinetic (PBPK) models .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound salts?

- SHELXL Refinement : High-resolution X-ray data (d ≤ 0.8 Å) with twin-law correction for non-merohedral twinning.

- Hydrogen Bond Analysis : Identify N-H···O interactions in protonated salts (e.g., with fumaric acid) using Olex2. Anisotropic displacement parameters (ADPs) refine disorder in methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.